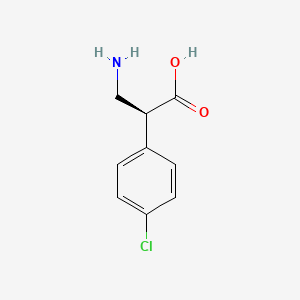

(S)-3-Amino-2-(4-chlorophenyl)propanoic acid

Description

(S)-3-Amino-2-(4-chlorophenyl)propanoic acid is a non-natural amino acid derivative featuring a chlorophenyl substituent at the β-position and an amino group at the α-position of the propanoic acid backbone. The chlorine atom on the phenyl ring enhances lipophilicity and influences electronic properties, which can modulate binding affinity to biological targets such as proteases .

Properties

IUPAC Name |

(2S)-3-amino-2-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFOMSKIIHPPCQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-chloro-phenyl)-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and glycine.

Formation of Schiff Base: The 4-chlorobenzaldehyde reacts with glycine to form a Schiff base intermediate.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired ®-3-Amino-2-(4-chloro-phenyl)-propionic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-chloro-phenyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or other reduced forms.

Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(S)-3-Amino-2-(4-chlorophenyl)propanoic acid is utilized as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural properties enhance the efficacy and specificity of drugs targeting neurotransmitter systems, making it a valuable compound in drug development pipelines .

Therapeutic Potential

Research indicates that this compound may serve as a precursor for novel therapeutic agents. Ongoing studies focus on its potential to modulate synaptic transmission and influence neurotransmitter release, which could lead to advancements in treatments for conditions such as depression and anxiety.

Neurotransmitter Research

Mechanistic Studies

The compound plays a vital role in understanding neurotransmitter systems. It aids researchers in elucidating the mechanisms by which drugs affect synaptic transmission and receptor activity. This knowledge is critical for developing new pharmacological therapies that target specific pathways involved in neurological disorders .

Biochemical Assays

this compound is employed in biochemical assays to evaluate enzyme activity and receptor interactions. These assays provide insights into metabolic pathways and help identify potential therapeutic targets for various diseases .

Analytical Chemistry

Detection and Quantification

This compound is utilized in analytical methods for detecting and quantifying amino acids within biological samples. Such applications are essential for nutritional studies and clinical diagnostics, where precise measurement of amino acid levels can inform treatment strategies .

Material Science

Development of New Materials

Research into this compound extends into material science, where it is explored for its potential to create polymers with enhanced properties. These materials could have applications across various industries, including electronics and biomedical engineering .

Case Studies

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-chloro-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with receptors or enzymes in biological systems, influencing their activity.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting neuronal communication and function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their modifications:

Key Observations :

- Halogen Effects: Bromine (244.09 g/mol) increases molecular weight and lipophilicity compared to chlorine (199.64 g/mol) and fluorine (183.18 g/mol).

- Functional Group Additions: Sulfonylamino () and sulfonic acid () groups introduce polarity, altering solubility and binding interactions. The Boc group () serves as a protective moiety in synthetic applications .

- Esterification : The methyl ester () enhances cell permeability, acting as a prodrug that hydrolyzes to the active carboxylic acid .

Physicochemical Properties

Notes:

Biological Activity

(S)-3-Amino-2-(4-chlorophenyl)propanoic acid, also known as (S)-3-amino-3-(4-chlorophenyl)propionic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features an amino group and a chlorophenyl moiety, which are critical for its biological activity. The presence of the chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study involving various synthesized derivatives showed that compounds derived from this structure displayed significant antiproliferative effects against cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | HeLa | 2.29 |

| Derivative A | HCT-116 | 0.69 |

| Derivative B | HeLa | 11 |

The anticancer effects are believed to be mediated through the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly enhance HDAC inhibitory activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Various studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 23.15 |

| Bacillus subtilis | 4.69 |

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that derivatives of this compound could induce apoptosis in cancer cells through caspase activation pathways .

- Animal Models : In vivo studies using mouse models have indicated that treatment with this compound leads to reduced tumor growth and improved survival rates compared to untreated controls .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been assessed through computational modeling and experimental studies. Predictions suggest favorable gastrointestinal absorption and potential blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .

Toxicity assessments revealed that while some derivatives exhibited moderate toxicity, others were found to be non-toxic at therapeutic doses, highlighting the importance of structural modifications in optimizing safety profiles .

Q & A

Q. How to resolve contradictory data in impurity profiling under different experimental conditions?

- Methodological Answer : Apply orthogonal analytical methods: RP-HPLC for retention time consistency, LC-MS for mass confirmation, and 2D-NMR for structural elucidation. Adjust chromatographic conditions (e.g., gradient elution, column temperature) to separate co-eluting impurities .

Notes

- Methodological Focus : Answers emphasize experimental design, validation protocols, and data reconciliation.

- Advanced Techniques : Includes computational modeling, chiral resolution, and orthogonal analytical validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.